molecular formula C14H13N3O2 B4419277 ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate

ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B4419277
M. Wt: 255.27 g/mol
InChI Key: GOPFQKLRXWWYFA-UHFFFAOYSA-N
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Description

Structure and Synthesis
Ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. Key structural attributes include:

  • Methyl group at position 3.
  • Ethyl ester at position 3.

The synthesis typically involves multi-step condensation and cyclization reactions. For example, 2-aminobenzimidazole derivatives are condensed with ethyl acetoacetate in the presence of catalysts like Lewis acids, followed by cyclization under controlled conditions (e.g., ethanol or methanol solvent, 60–80°C) .

Preparation Methods

The synthesis of ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired product with good yield .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety serves as a primary site for nucleophilic substitution, enabling derivatization into amides, acids, or thioesters.

Reaction TypeReagents/ConditionsProducts FormedYieldReferences
HydrolysisNaOH (aqueous), reflux4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid85–90%
AminolysisPrimary amines (e.g., NH₃, R-NH₂), EtOH, ΔCorresponding amides (e.g., 3 , 4 )70–96%
Thioester FormationH₂S or thiols, acidic conditionsThioester derivatives60–75%

Mechanism : Alkaline hydrolysis proceeds via nucleophilic attack by OH⁻ at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol. Aminolysis involves similar steps, with amines acting as nucleophiles .

Electrophilic Aromatic Substitution

The electron-rich benzimidazole ring undergoes electrophilic substitution, primarily at positions C5 and C6.

Reaction TypeReagents/ConditionsProducts FormedRegioselectivityReferences
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro- or 6-nitro-substituted derivativesC5 > C6
HalogenationCl₂/FeCl₃ or Br₂/AlBr₃5-Halo- or 6-halo derivativesC5 dominant
SulfonationH₂SO₄, SO₃Sulfonic acid derivativesC6

Key Insight : Substituents on the pyrimidine ring influence regioselectivity. Methyl groups at C4 direct electrophiles to C5 due to steric and electronic effects .

Cycloaddition Reactions

The conjugated π-system participates in [4+2] cycloadditions with dienophiles like maleic anhydride or acetylenedicarboxylates.

DienophileConditionsProducts FormedYieldReferences
Dimethyl acetylenedicarboxylateToluene, Δ, 12 hPyrimido-benzimidazole-fused cycloadducts65–78%
Maleic anhydrideDMF, BF₃·Et₂O catalysisOxabicyclic derivatives70–85%

Mechanism : The reaction proceeds via a concerted mechanism, with the dienophile attacking the electron-deficient pyrimidine ring .

Functionalization via Alkylation/Acylation

The methyl group at C4 and nitrogen atoms undergo alkylation or acylation under basic conditions.

Reaction TypeReagents/ConditionsProducts FormedYieldReferences
N-AlkylationR-X (alkyl halides), K₂CO₃, DMFN-Alkylated derivatives (e.g., 174 )80–92%
Friedel-Crafts AcylationAcCl, AlCl₃, CH₂Cl₂4-Acetyl-methyl derivatives60–70%

Note : Alkylation at the benzimidazole nitrogen (N1) is sterically hindered, favoring pyrimidine nitrogen (N3) .

Reductive Transformations

The pyrimidine ring undergoes selective reduction under catalytic hydrogenation.

ConditionsReagentsProducts FormedSelectivityReferences
H₂ (1 atm), Pd/CEthanol, 25°CPartially reduced dihydro derivativesPyrimidine ring
NaBH₄, CoCl₂MeOH, 0°CBenzimidazole ring reduction~50%

Application : Reduced derivatives show enhanced solubility and bioactivity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkynyl group introductions.

Reaction TypeReagents/ConditionsProducts FormedYieldReferences
Suzuki-MiyauraAryl boronic acids, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives75–88%
SonogashiraTerminal alkynes, CuI, PdCl₂Alkynyl-substituted derivatives65–80%

Limitation : Harsh conditions may lead to ester group hydrolysis .

Scientific Research Applications

Medicinal Applications

Ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate exhibits a range of medicinal properties that make it a candidate for drug development.

Antidiabetic Properties

Research indicates that compounds with benzimidazole structures can enhance insulin action and improve glucose tolerance. This compound has been shown to normalize insulin signal transduction mechanisms, potentially making it useful for treating conditions like type II diabetes and insulin resistance .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, suggesting its utility in treating inflammatory diseases such as arthritis and asthma. It can inhibit pathways associated with inflammation, providing a basis for its application in chronic inflammatory conditions .

Analgesic Activity

This compound has been found effective as an analgesic agent. It can alleviate pain associated with various conditions, including chronic inflammation and post-operative pain .

Anticancer Potential

Benzimidazole derivatives are known for their anticancer activities. This compound has been evaluated for its cytotoxic effects against cancer cell lines.

Case Studies

In studies involving various cancer cell lines (e.g., A549, MCF-7), this compound showed significant cytotoxicity compared to control compounds. The IC50 values indicated effective inhibition of cell proliferation at relatively low concentrations, highlighting its potential as a lead compound in cancer therapy .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of functional groups critical for its biological activity. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Comparative Analysis of Benzimidazole Derivatives

To better understand the applications of this compound, it is helpful to compare it with other benzimidazole derivatives:

Compound NameAntidiabeticAnti-inflammatoryAnalgesicAnticancer
This compoundYesYesYesYes
ThiabendazoleYesLimitedNoModerate
MebendazoleYesLimitedNoHigh
AlbendazoleModerateLimitedNoModerate

Mechanism of Action

The mechanism of action of ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Pyrimido[1,2-a]benzimidazole derivatives vary significantly in substituents and biological profiles. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents (Positions) Key Features Biological Activities References
Ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate C₁₆H₁₅N₃O₂ 4-Me, 3-ethyl ester Planar fused core, moderate lipophilicity Antimicrobial, anticancer
Ethyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate C₂₁H₂₁N₃O₂ 2-Me, 4-(4-MePh), 3-ethyl ester Enhanced steric bulk from phenyl group Improved enzyme inhibition, anticancer
Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate C₁₉H₁₆ClN₃O₃ 4-ClPh, 2-oxo, 3-ethyl ester Electron-withdrawing Cl and ketone group Antiviral, anti-inflammatory
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate C₂₀H₁₃F₃N₄O₄ 4-NO₂Ph, 2-CF₃, 3-ethyl ester Strong electron-withdrawing groups (NO₂, CF₃) Kinase inhibition, antineoplastic
2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethyl 4-fluorobenzoate C₂₀H₁₆FN₃O₃ 2-Me, 4-oxo, 3-ethyl 4-FBz ester Fluorine-enhanced bioavailability Antimicrobial, material science
Methyl 2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate C₁₈H₁₅N₃O₂S 2-Me, 4-thienyl, 3-methyl ester Thienyl group for π-π stacking Antioxidant, anticancer

Ester Group Variations

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) generally exhibit longer metabolic half-lives than methyl esters () due to slower hydrolysis.
  • Fluorinated Esters (e.g., 4-fluorobenzoate in ) improve metabolic stability and bioavailability via reduced cytochrome P450-mediated oxidation.

Structural Planarity and Crystallography

  • The fused pyrimido[1,2-a]benzimidazole core is nearly planar (maximum deviation: 0.126 Å), enabling strong π-π stacking (interplanar distance: 3.27–3.98 Å) in crystal structures .
  • Hydrogen bonding (C–H⋯N/O) and steric effects from substituents (e.g., 4-methylphenyl in ) influence packing efficiency and solubility .

Biological Activity

Ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, anti-inflammatory, and antibacterial effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound belongs to the class of benzimidazole derivatives, which are known for their pharmacological potential. The structure can be represented as follows:

  • Chemical Formula : C13_{13}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 256.26 g/mol

1. Antitumor Activity

Research indicates that pyrimido[1,2-a]benzimidazole derivatives exhibit potent antitumor properties. For instance:

  • A study demonstrated that compounds similar to this compound have shown significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest at the G2/M phase .
  • Case Study : In vitro assays on oral cancer cells (H103) revealed that derivatives could induce apoptosis effectively, highlighting their potential as anticancer agents .

2. Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory effects:

  • These compounds interact with various receptors and enzymes associated with inflammation. For example, they have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .
  • Research Findings : A structure–activity relationship (SAR) analysis revealed that specific substitutions on the benzimidazole scaffold enhance anti-inflammatory activity significantly .

3. Antibacterial Activity

The antibacterial properties of this compound have been explored in several studies:

  • Compounds with similar structures have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Table 1: Antibacterial Activity Data
CompoundMIC (µg/ml) against S. aureusMIC (µg/ml) against MRSA
This compound0.780.39
Methyl benzimidazole derivative0.780.78

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : Certain derivatives have been identified as protein kinase inhibitors, which play a crucial role in cancer cell signaling pathways .
  • Receptor Interaction : The compound interacts with various receptors involved in inflammatory responses and cell signaling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate?

The compound is synthesized via a multi-component reaction involving 4-nitrobenzaldehyde, ethyl 4,4,4-trifluoro-3-oxobutanoate, and 1H-benzo[d]imidazol-2-amine in the presence of 3-butyl-1-methyl-1H-imidazol-3-ium iodide as a catalyst. The reaction is conducted at 363 K under reflux conditions, monitored by TLC, and purified via recrystallization from ethanol to yield single crystals suitable for X-ray diffraction .

Q. What spectroscopic and crystallographic techniques are used for structural elucidation?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural determination. Data collection is performed using a Rigaku Saturn diffractometer (MoKα radiation, λ = 0.71073 Å) at 113 K. The structure is solved via direct methods using SHELXS-97 and refined with SHELXL-97, achieving R-factors of 0.045 (R₁) and 0.116 (wR₂). Hydrogen atoms are positioned geometrically and refined using a riding model. Key geometric parameters (bond lengths, angles) are derived from the refined coordinates .

Q. What are the key geometric parameters of the fused pyrimido[1,2-a]benzimidazole ring system?

The fused ring system is nearly planar, with maximum deviations of 0.126 Å from the mean plane. Key bond angles include N2–C2–C3 (120.05°), C2–C3–C4 (119.40°), and N1–C4–C3 (124.75°). The dihedral angles between the fused rings and substituents (e.g., nitro group) are critical for assessing conformational rigidity .

Advanced Research Questions

Q. How are intermolecular interactions analyzed in the crystal structure?

Intermolecular interactions are characterized using hydrogen bonding (C–H···N/O) and π-π stacking. For example:

  • C8–H8···O2 (2.59 Å, 147°) and C12–H12···N3 (2.72 Å, 141°) hydrogen bonds stabilize the lattice .
  • π-π interactions between adjacent imidazole rings (centroid distance: 3.3386 Å) and benzene rings (3.9822 Å) contribute to layered packing . These interactions are quantified using Mercury or PLATON software and validated via Hirshfeld surface analysis.

Q. How to address discrepancies in crystallographic refinement parameters?

Discrepancies in refinement (e.g., high R-factors for disordered regions) are resolved using full-matrix least-squares refinement in SHELXL. Extinction correction (coefficient = 0.0129) and anisotropic displacement parameters (ADPs) for non-H atoms improve model accuracy. Data-to-parameter ratios >15:1 ensure robustness, while outliers are handled via iterative cycles of electron density mapping .

Q. How do substituents influence molecular conformation and bioactivity?

Substituent effects are analyzed via torsion angles (e.g., N2–C2–C11–C16 = 123.17° for nitro group orientation) and electronic properties (e.g., trifluoromethyl groups enhance metabolic stability). Computational methods (DFT, docking) correlate substituent geometry with bioactivity, such as kinase inhibition or T-cell activation, by modeling steric/electronic interactions with target proteins .

Q. What strategies optimize synthetic yield and purity for scale-up studies?

Yield optimization involves solvent screening (e.g., ionic liquids for enhanced reactivity), stoichiometric adjustments (1:1:1 molar ratio of reactants), and temperature gradients (363 K for 12–24 hours). Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water). Reaction progress is monitored via HPLC or LC-MS to isolate intermediates .

Properties

IUPAC Name

ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-3-19-13(18)10-8-15-14-16-11-6-4-5-7-12(11)17(14)9(10)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPFQKLRXWWYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C3=CC=CC=C3N=C2N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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